5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate
Overview
Description
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate is a useful research compound. Its molecular formula is C16H12N2O2S and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
mGlu5 Receptor Antagonism and Anxiety
A novel mGlu5 receptor antagonist, similar in structure to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate, demonstrated anxiolytic activity in rodent models of anxiety. This compound, by inhibiting the mGlu5 receptors, reduced fear-potentiated startle and increased punished responding, without the sedative and ethanol interaction side effects associated with benzodiazepines, suggesting a potential role in mood disorder modulation Busse et al., 2004.
Metabolism and Excretion in Humans
Research on a structurally related compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, showed its metabolism and excretion patterns in humans. The study found that the compound is extensively metabolized, with the majority of the excretion occurring via feces, and identified novel metabolites, suggesting comprehensive metabolic pathways that could inform drug development processes Renzulli et al., 2011.
Anti-inflammatory Activities
Compounds with a similar thiazole structure have been synthesized and tested for anti-inflammatory activities. Some derivatives showed moderate anti-inflammatory effects, comparable to indomethacin, at certain dosages, indicating potential therapeutic applications in inflammation-related conditions Tozkoparan et al., 1999.
Orexin Receptor Mechanisms and Binge Eating
A study on the effects of various orexin receptor antagonists, including a molecule structurally related to this compound, demonstrated their potential in reducing binge eating in rats. This research highlights the role of orexin receptors in compulsive food consumption and suggests that antagonism at these receptors could be a novel pharmacological treatment for eating disorders with a compulsive component Piccoli et al., 2012.
Tau Pathology Imaging in Alzheimer's Disease
The synthesis and application of a PET probe, 11C-PBB3, for imaging tau pathology in Alzheimer's disease was explored. This research is crucial for developing diagnostic tools for neurodegenerative diseases and understanding the intricate mechanisms underlying these conditions Hashimoto et al., 2014.
Properties
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-11-14(20-16(19)12-7-3-2-4-8-12)18-15(21-11)13-9-5-6-10-17-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYVJLITFJEDOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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